molecular formula C18H14N4 B5944784 2-Methyl-3-phenyl-7-pyridin-2-ylpyrazolo[1,5-a]pyrimidine

2-Methyl-3-phenyl-7-pyridin-2-ylpyrazolo[1,5-a]pyrimidine

Cat. No.: B5944784
M. Wt: 286.3 g/mol
InChI Key: JEJBQQQLASWWHA-UHFFFAOYSA-N
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Description

2-Methyl-3-phenyl-7-pyridin-2-ylpyrazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-3-phenyl-7-pyridin-2-ylpyrazolo[1,5-a]pyrimidine typically involves a two-step process starting from the appropriate methyl ketone. The first step involves the formation of an intermediate, which is then cyclized to form the final product. The reaction conditions often include the use of specific catalysts and solvents to facilitate the reaction .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

2-Methyl-3-phenyl-7-pyridin-2-ylpyrazolo[1,5-a]pyrimidine can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions can vary widely depending on the specific reaction being carried out .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield ketones or aldehydes, while reduction reactions may yield alcohols. Substitution reactions can result in a wide variety of products depending on the substituents introduced .

Scientific Research Applications

2-Methyl-3-phenyl-7-pyridin-2-ylpyrazolo[1,5-a]pyrimidine has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Methyl-3-phenyl-7-pyridin-2-ylpyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit the PI3K/AKT/mTOR signaling pathway, which plays a critical role in cell growth and survival. This inhibition can lead to the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 2-Methyl-3-phenyl-7-pyridin-2-ylpyrazolo[1,5-a]pyrimidine include:

Uniqueness

Its ability to inhibit specific signaling pathways also makes it a promising candidate for medicinal applications .

Properties

IUPAC Name

2-methyl-3-phenyl-7-pyridin-2-ylpyrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N4/c1-13-17(14-7-3-2-4-8-14)18-20-12-10-16(22(18)21-13)15-9-5-6-11-19-15/h2-12H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEJBQQQLASWWHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C(=CC=NC2=C1C3=CC=CC=C3)C4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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